

Preparing JQKD82 Dihydrochloride Stock Solutions: An Application Note and Protocol

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Compound of Interest

Compound Name: JQKD82 dihydrochloride

Cat. No.: B15586043

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Abstract

JQKD82 dihydrochloride is a potent, cell-permeable, and selective inhibitor of lysine demethylase 5 (KDM5).[1][2][3] As a prodrug, it delivers the active binding molecule, KDM5-C49, which effectively blocks KDM5 function.[2][4] This inhibition leads to an increase in histone H3 lysine 4 trimethylation (H3K4me3) and a paradoxical suppression of downstream MYC-driven transcriptional output, making it a valuable tool for research in areas such as multiple myeloma.[1][2][4] Proper preparation of **JQKD82 dihydrochloride** stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of **JQKD82 dihydrochloride** stock solutions.

Chemical and Physical Properties

JQKD82 dihydrochloride is a solid substance with the following properties:

Property	Value	Reference
Chemical Name	2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride	
Molecular Formula	C ₂₇ H ₄₀ N ₄ O ₅ · 2HCl	[2][3]
Molecular Weight	573.55 g/mol	[2]
CAS Number	2863635-05-4	[1][2][3]
Purity	≥98% (HPLC)	[3]

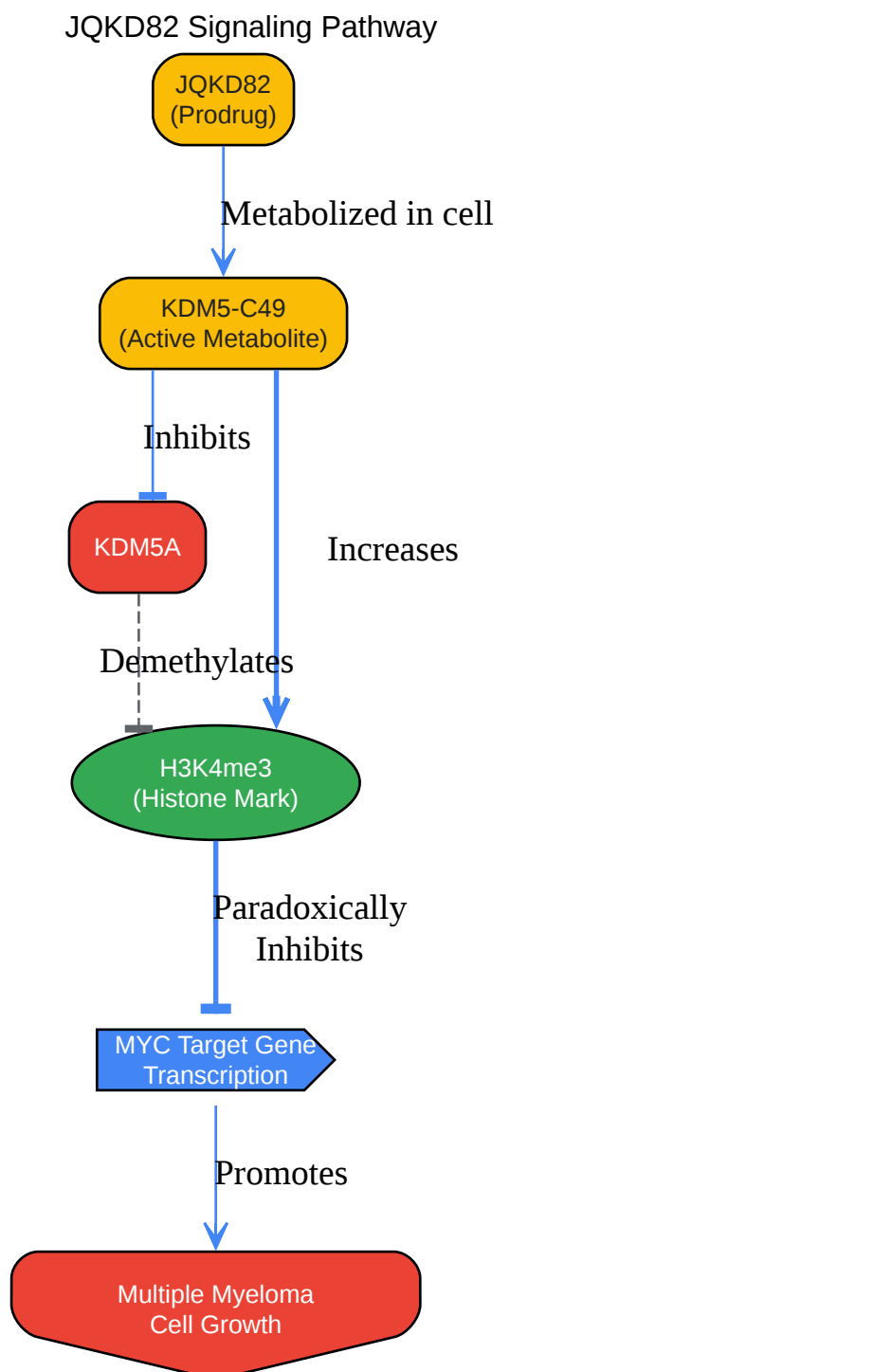
Solubility

The solubility of **JQKD82 dihydrochloride** in various solvents is a key factor in the preparation of stock solutions.

Solvent	Solubility	Reference
DMSO	≥50 mM	[3]
Water	Soluble	[2]
Ethanol (EtOH)	Soluble	[2]
PBS (pH 7.2)	≥10 mg/mL	[5]

Signaling Pathway of JQKD82

JQKD82 acts as a selective inhibitor of the KDM5 family of histone demethylases, with a preference for KDM5A.[6] KDM5A typically removes methyl groups from H3K4me3, a histone mark associated with active gene transcription.[4][6] By inhibiting KDM5A, JQKD82 leads to an accumulation of H3K4me3.[1][7] This hypermethylation, contrary to what might be expected, results in the downregulation of MYC target genes and a reduction in RNA Polymerase II (RNAPII) phosphorylation, ultimately suppressing the growth of cancer cells, such as those in multiple myeloma.[4][6]



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Figure 1: JQKD82 inhibits KDM5A, increasing H3K4me3 and suppressing MYC-driven transcription.

Experimental Protocols

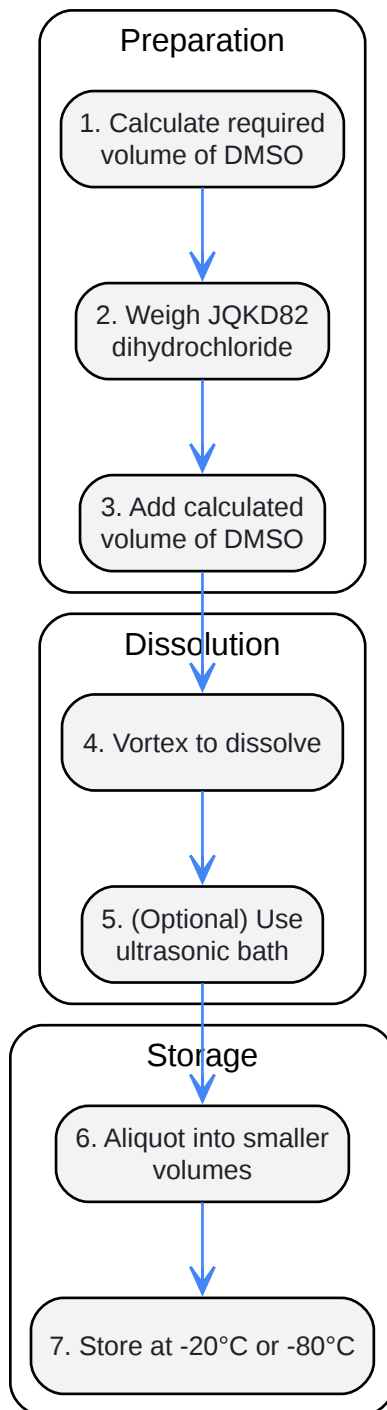
Materials

- JQKD82 dihydrochloride powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free water
- Ethanol (EtOH), absolute
- Phosphate-buffered saline (PBS), pH 7.2
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Optional: Ultrasonic bath

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.

JQKD82 Stock Solution Preparation Workflow



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Figure 2: Workflow for the preparation and storage of a **JQKD82 dihydrochloride** stock solution.

Step-by-Step Procedure:

- Calculate the required volume of DMSO. Use the following formula:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$
 - For example, to prepare a 10 mM stock solution from 1 mg of **JQKD82 dihydrochloride**:
 - Mass = 0.001 g
 - Molecular Weight = 573.55 g/mol
 - Concentration = 0.010 mol/L
 - $\text{Volume (L)} = 0.001 / (573.55 \times 0.010) = 0.0001743 \text{ L} = 174.3 \mu\text{L}$
 - Note: Batch-specific molecular weights may vary slightly. Always refer to the Certificate of Analysis for the most accurate value.[8]
- Weigh the **JQKD82 dihydrochloride**. Carefully weigh the desired amount of **JQKD82 dihydrochloride** powder in a sterile microcentrifuge tube or vial.
- Add the calculated volume of DMSO. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the **JQKD82 dihydrochloride** powder.
- Dissolve the compound. Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
- (Optional) Aid dissolution with sonication. If the compound does not dissolve readily, brief sonication in an ultrasonic bath may be helpful.[9]
- Aliquot the stock solution. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the stock solution. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10][11] Ensure the tubes are tightly sealed to prevent moisture absorption.

Reconstitution for In Vivo Studies

For in vivo experiments, **JQKD82 dihydrochloride** can be formulated in various vehicles. A common formulation involves a multi-component solvent system.

Vehicle Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

Source:[9]

To prepare this formulation, add each solvent sequentially, ensuring the solution is clear after each addition.[9]

Stability and Storage Summary

Proper storage is crucial for maintaining the stability and activity of **JQKD82 dihydrochloride**.

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	Long-term (months to years)	[3][8][11]
4°C	Short-term (days to weeks)	[8]	
In Solvent	-80°C	Up to 6 months	[10][11]
-20°C	Up to 1 month	[10][11]	

Important Considerations:

- **JQKD82 dihydrochloride** is shipped at room temperature and is stable for several weeks under these conditions.[8]
- For long-term storage of the solid compound, keep it in a dry, dark place.[8]
- When preparing stock solutions, use anhydrous solvents to prevent hydrolysis.
- Avoid repeated freeze-thaw cycles of stock solutions.[10][11]

By following these guidelines, researchers can ensure the integrity and efficacy of **JQKD82 dihydrochloride** in their experiments, leading to more reliable and reproducible results.

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